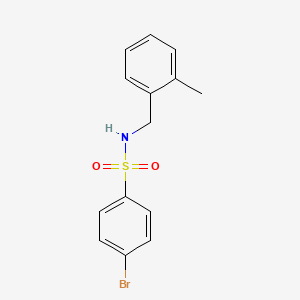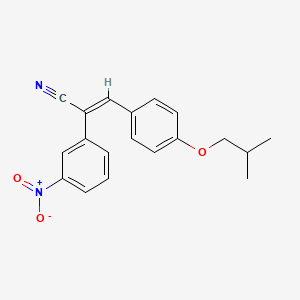
N-(2-ethoxyphenyl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-pyrazinecarboxamide, also known as EPCA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. EPCA-2 is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of prostate cancer cells.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-2-pyrazinecarboxamide involves its ability to inhibit the activity of the androgen receptor (AR) in prostate cancer cells. The AR is a key regulator of prostate cancer growth and survival, and its inhibition has been shown to be an effective strategy for the treatment of prostate cancer. This compound binds to the AR and prevents its activation, leading to the inhibition of prostate cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on prostate cancer cells, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of other cancer cell types, such as breast cancer and lung cancer cells. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethoxyphenyl)-2-pyrazinecarboxamide for lab experiments is its selectivity for prostate cancer cells. This makes it a useful tool for studying the mechanisms of prostate cancer growth and survival. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-2-pyrazinecarboxamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound as a diagnostic tool for prostate cancer, as well as its potential applications in other diseases, such as inflammatory diseases. Finally, there is ongoing research on the synthesis and modification of this compound to improve its efficacy and selectivity for cancer cells.
合成方法
The synthesis method of N-(2-ethoxyphenyl)-2-pyrazinecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-bromoethyl ethyl ether and 2-aminopyrazine. The reaction between these two compounds results in the formation of 2-(2-ethoxyethoxy)pyrazine. This compound is then reacted with ethyl chloroformate to form this compound, which is the final product.
科学研究应用
N-(2-ethoxyphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in cancer research, particularly in the treatment of prostate cancer. Prostate cancer is the second most common cancer in men worldwide, and current treatment options are limited. This compound has been shown to selectively target and inhibit the activity of prostate cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(2-ethoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-10(12)16-13(17)11-9-14-7-8-15-11/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSQBIVZAEGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

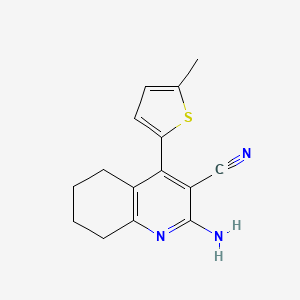
![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
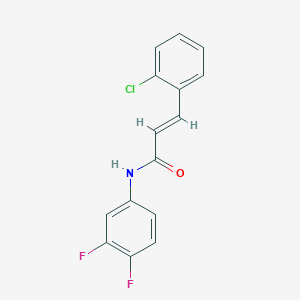
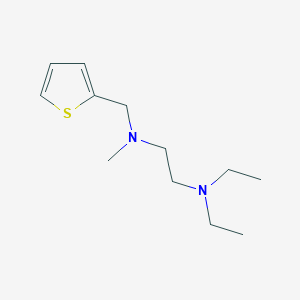
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
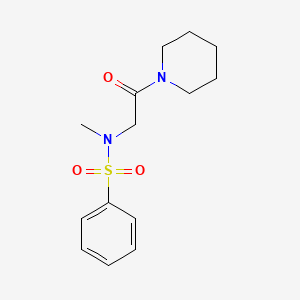
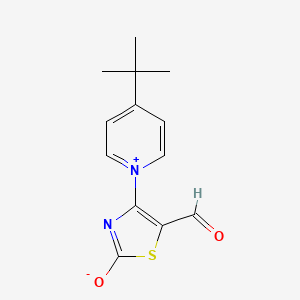
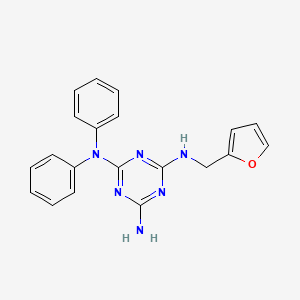
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
